Paroxetine - 130855-15-1

Paroxetine

Catalog Number: EVT-7930460
CAS Number: 130855-15-1
Molecular Formula: C19H20FNO3
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paroxetine is a benzodioxole that consists of piperidine bearing 1,3-benzodioxol-5-yloxy)methyl and 4-fluorophenyl substituents at positions 3 and 4 respectively; the (3S,4R)-diastereomer. Highly potent and selective 5-HT uptake inhibitor that binds with high affinity to the serotonin transporter (Ki = 0.05 nM). Ki values are 1.1, 350 and 1100 nM for inhibition of [3H]-5-HT, [3H]-l-NA and [3H]-DA uptake respectively. Displays minimal affinity for alpha1-, alpha2- or beta-adrenoceptors, 5-HT2A, 5-HT1A, D2 or H1 receptors at concentrations below 1000 nM, however displays weak affinity for muscarinic ACh receptors (Ki = 42 nM). Antidepressant and anxiolytic in vivo. It has a role as an antidepressant, an anxiolytic drug, a serotonin uptake inhibitor, a hepatotoxic agent and a P450 inhibitor. It is a member of piperidines, a member of benzodioxoles, an organofluorine compound and an aromatic ether. It is functionally related to a monofluorobenzene. It is a conjugate base of a paroxetinium(1+).
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) drug commonly known as Paxil. It has a variety of uses, including the treatment of anxiety disorders, major depression, posttraumatic stress disorder, and symptoms of menopause, among others. It was approved by the FDA in the early 1990s and marketed by SmithKline Beecham. A unique feature of this drug is that it is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters. Because of its potent inhibition of serotonin reuptake, paroxetine is more likely to cause withdrawal effects upon cessation. Paroxetine is well tolerated in most patients with a similar adverse effect profile to other members of its drug class. The controlled release formulation was designed to decrease the likelihood of nausea that is sometimes associated with paroxetine.
Paroxetine is a Serotonin Reuptake Inhibitor. The mechanism of action of paroxetine is as a Serotonin Uptake Inhibitor.
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of depression, anxiety disorders and obsessive-compulsive disorder. Paroxetine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
Paroxetine hydrochloride and paroxetine mesylate belong to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α- or β-adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache (see Toxicity section below for a complete listing of side effects). Side effects generally occur during the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Paroxetine hydrochloride and mesylate are considered therapeutic alternatives rather than generic equivalents by the US Food and Drug Administration (FDA); both agents contain the same active moiety (i.e. paroxetine), but are formulated as different salt forms. Clinical studies establishing the efficacy of paroxetine in various conditions were performed using paroxetine hydrochloride. Since both agents contain the same active moiety, the clinical efficacy of both agents is thought to be similar. Paroxetine may be used to treat major depressive disorder (MDD), panic disorder with or without agoraphobia, obsessive-compulsive disorder (OCD), social anxiety disorder (social phobia), generalized anxiety disorder (GAD), post-traumatic stress disorder (PTSD) and premenstrual dysphoric disorder (PMDD). Paroxetine has the most evidence supporting its use for anxiety-related disorders of the SSRIs. It has the greatest anticholinergic activity of the agents in this class and compared to other SSRIs, paroxetine may cause greater weight gain, sexual dysfunction, sedation and constipation.
A serotonin uptake inhibitor that is effective in the treatment of depression.
See also: Paroxetine Mesylate (has salt form).
Synthesis Analysis

Methods and Technical Details

The synthesis of paroxetine has evolved over the years, with various methods reported in the literature. Recent advancements have focused on more efficient and sustainable approaches:

  1. Flow Synthesis: A notable method involves a continuous flow process that utilizes solvent-free conditions for the catalytic enantioselective synthesis of chiral intermediates. This method enhances productivity and sustainability compared to traditional batch methods .
  2. C–H Functionalization: Another innovative route employs transition metal-catalyzed C–H functionalization to introduce substituents onto the piperidine ring. This approach allows for greater flexibility in synthesizing derivatives of paroxetine with specific functional groups .
  3. Phenylcarbamate Hydrolysis: Traditional methods often involve the hydrolysis of paroxetine phenylcarbamate derivatives using potassium hydroxide in a mixed solvent system of aliphatic alcohols and hydrocarbons, which simplifies purification processes .
Chemical Reactions Analysis

Reactions and Technical Details

Paroxetine undergoes several chemical reactions during its synthesis:

  1. Esterification: The initial step often involves the esterification of nicotinic acid derivatives to form key intermediates .
  2. Quaternization: This step introduces quaternary ammonium centers into the molecule, enhancing its reactivity towards nucleophiles.
  3. Hydrolysis: The hydrolysis of carbamate derivatives is crucial for obtaining paroxetine from its precursors, where potassium hydroxide plays a significant role in facilitating this reaction .
  4. Reduction: Various reducing agents, such as lithium aluminum hydride, are employed to convert intermediates into their corresponding alcohols or amines during synthesis .

These reactions are carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

Paroxetine exerts its antidepressant effects primarily through selective inhibition of serotonin reuptake at the presynaptic neuron. By blocking the serotonin transporter protein, paroxetine increases serotonin availability in the synaptic cleft, enhancing neurotransmission.

The mechanism can be summarized as follows:

  1. Binding: Paroxetine binds to the serotonin transporter with high affinity.
  2. Inhibition: This binding prevents serotonin from being reabsorbed back into the presynaptic neuron.
  3. Increased Serotonin Levels: Elevated levels of serotonin enhance mood regulation and alleviate symptoms of depression and anxiety.

Studies have shown that paroxetine's binding affinity for the serotonin transporter is significantly higher than that for other neurotransmitter systems, which contributes to its selective action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Paroxetine is typically presented as a white or off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Melting Point: The melting point ranges between 130°C to 135°C.
  • pH Stability: Paroxetine solutions are generally stable within a pH range of 4-7.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Paroxetine is widely used in clinical settings for treating various mental health disorders due to its efficacy as a selective serotonin reuptake inhibitor. Beyond its primary use as an antidepressant, research continues into potential applications in:

  • Anxiety Disorders: Effective in managing generalized anxiety disorder and panic disorder.
  • Obsessive-Compulsive Disorder: Commonly prescribed for reducing symptoms associated with obsessive-compulsive behaviors.
  • Post-Traumatic Stress Disorder: Utilized in therapeutic settings for individuals suffering from PTSD.

Additionally, ongoing studies explore paroxetine's potential applications in treating other neurological conditions, highlighting its versatility as a pharmacological agent .

Properties

CAS Number

130855-15-1

Product Name

Paroxetine

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1

InChI Key

AHOUBRCZNHFOSL-YOEHRIQHSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Solubility

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/
In water, 1,131 mg/L at 25 °C
8.53e-03 g/L

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.